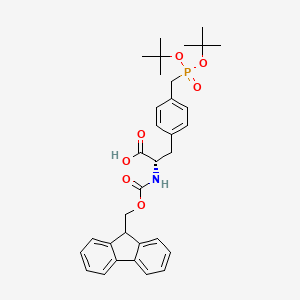

Fmoc-L-Pmp(tBu)2-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40NO7P/c1-32(2,3)40-42(38,41-33(4,5)6)21-23-17-15-22(16-18-23)19-29(30(35)36)34-31(37)39-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-29H,19-21H2,1-6H3,(H,34,37)(H,35,36)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTJTEQKISNAEV-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Protein Phosphorylation in Cellular Signaling and Regulation

Protein phosphorylation is a reversible post-translational modification where a phosphate (B84403) group is added to an amino acid residue, most commonly serine, threonine, or tyrosine. thermofisher.comcusabio.com This process is a cornerstone of cellular regulation, acting as a molecular switch that controls a vast array of cellular activities. cusabio.comspandidos-publications.com Key cellular processes governed by phosphorylation include:

Signal Transduction: Phosphorylation cascades are central to transmitting signals from the cell surface to the nucleus, dictating cellular responses to external stimuli. spandidos-publications.comnih.gov

Cell Cycle and Growth: The progression of the cell cycle is tightly regulated by the phosphorylation and dephosphorylation of key proteins. cusabio.comfrontiersin.org

Gene Expression: Phosphorylation of transcription factors can modulate their ability to bind to DNA, thereby controlling which genes are turned on or off. cusabio.comfrontiersin.org

Apoptosis: Programmed cell death is another critical process influenced by phosphorylation events. spandidos-publications.com

The addition of a negatively charged phosphate group can induce conformational changes in a protein, altering its activity, stability, subcellular localization, and interactions with other proteins. cusabio.comfrontiersin.org Given its pervasive role, it is estimated that as much as one-third of the proteins in the human proteome are subject to phosphorylation. thermofisher.com The delicate balance of phosphorylation is maintained by the opposing actions of protein kinases, which add phosphate groups, and protein phosphatases, which remove them. thermofisher.comspandidos-publications.com Dysregulation of this balance is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making protein phosphorylation a major focus of therapeutic research. cusabio.comspandidos-publications.comnih.gov

Challenges in Studying Native Phosphorylated Amino Acids in Biological Systems

Despite its importance, the direct study of native phosphorylated proteins presents significant challenges for researchers. These difficulties stem from several intrinsic properties of protein phosphorylation:

Lability of the Phosphate (B84403) Group: The phosphoester bond in phosphorylated serine, threonine, and tyrosine is susceptible to hydrolysis by phosphatases, which are abundant in cellular extracts. pnas.orgiris-biotech.de This enzymatic activity can lead to the loss of the modification during sample preparation and analysis, making it difficult to capture the true phosphorylation state of a protein. pnas.orgoup.com

Low Abundance and Stoichiometry: Phosphorylation is often a transient and substoichiometric event, meaning that only a small fraction of a particular protein may be phosphorylated at any given time. nih.govtandfonline.com This low abundance makes the detection and isolation of phosphoproteins and phosphopeptides a significant technical hurdle. nih.gov

Analytical Complexity: The analysis of phosphopeptides by mass spectrometry, a primary tool in proteomics, is complicated by factors such as inefficient ionization compared to their non-phosphorylated counterparts and the potential for neutral loss of the phosphate group during fragmentation. oup.comnih.govtandfonline.com

Dynamic Nature: The rapid turnover of phosphate groups, governed by the interplay of kinases and phosphatases, creates a highly dynamic system that is challenging to study in its native state. oup.combiorxiv.org

These challenges necessitate the development of specialized techniques and tools to stabilize and analyze phosphorylated proteins, driving the evolution of phosphonoamino acid mimetics.

Evolution of Phosphonoamino Acid Mimetics and Their Utility in Chemical Biology

To overcome the challenges associated with studying native phosphorylated proteins, scientists have developed non-hydrolyzable phosphonoamino acid mimetics. iris-biotech.dersc.org These synthetic analogs are designed to mimic the structure and charge of natural phosphoamino acids but are resistant to the enzymatic cleavage by phosphatases. iris-biotech.delookchem.com

The key feature of these mimetics is the replacement of the labile P-O bond with a more stable P-C bond. hubrecht.eursc.org This modification creates a permanent "phosphorylated" state, allowing for more robust biochemical and cellular studies. iris-biotech.debiorxiv.org The utility of these mimetics in chemical biology is extensive:

They serve as valuable tools for investigating the functional consequences of specific phosphorylation events without the complication of dephosphorylation. iris-biotech.debiorxiv.org

They can be incorporated into peptides to create potent and specific inhibitors of protein-protein interactions that are dependent on phosphorylation, such as those involving SH2 domains. rsc.orgacs.orgnih.gov

They are instrumental in the development of inhibitors for protein tyrosine phosphatases (PTPs), which are important therapeutic targets. hubrecht.eunih.gov

The development of these mimics, including L-phosphonomethylphenylalanine (L-Pmp), has been a significant advancement, providing researchers with the means to dissect complex signaling pathways and design novel therapeutic agents. rsc.orgrsc.org

Overview of L Phosphonomethylphenylalanine L Pmp As a Phosphotyrosine Analog

L-Phosphonomethylphenylalanine (L-Pmp) is a non-hydrolyzable analog of phosphotyrosine (pTyr) that has become an invaluable tool in the study of protein tyrosine kinase-dependent signal transduction. lookchem.comhubrecht.eu In L-Pmp, the ester oxygen atom linking the phosphate (B84403) group to the tyrosine ring is replaced by a methylene (B1212753) (CH2) group. hubrecht.eursc.org This substitution confers stability against phosphatases while retaining key structural and electronic features of pTyr. lookchem.comrsc.org

Peptides containing L-Pmp have been shown to function as competitive inhibitors of protein tyrosine phosphatases and can bind to SH2 domains, albeit sometimes with reduced affinity compared to their native pTyr counterparts. hubrecht.eu The development of L-Pmp and its derivatives has enabled the creation of potent antagonists for signaling proteins like Grb2, which are implicated in cancer progression. acs.org The ability to incorporate a stable pTyr mimic into peptides has made L-Pmp a cornerstone for designing probes and inhibitors to study and modulate signaling pathways. lookchem.comresearchgate.net

Contextualizing Fmoc L Pmp Tbu 2 Oh As a Protected Building Block for Research

Strategic Design and Function of Protecting Groups in this compound

The successful synthesis and application of this compound in peptide synthesis hinges on a carefully orchestrated protection strategy. This involves the temporary masking of reactive functional groups to prevent unwanted side reactions during peptide chain elongation.

Role of Fluorenylmethyloxycarbonyl (Fmoc) N-alpha Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of the amino acid. ontosight.aiwikipedia.org A key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine in a solvent like dimethylformamide (DMF), which allows for its removal under mild conditions. wikipedia.orgamericanpeptidesociety.org This is a crucial feature of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS), as the acid-labile side-chain protecting groups and the resin linker remain unaffected during the deprotection of the N-terminus. wikipedia.orgnih.gov

The Fmoc group is introduced by reacting the amino acid with reagents such as fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). ontosight.aiwikipedia.org The progress of the deprotection reaction can be conveniently monitored by UV spectroscopy due to the fluorescent nature of the dibenzofulvene byproduct that is released. wikipedia.org

| Property | Description |

| Chemical Nature | Base-labile urethane-type protecting group. ontosight.ainih.gov |

| Introduction | Reacting the amino acid with Fmoc-Cl or Fmoc-OSu. ontosight.aiwikipedia.org |

| Deprotection | Treatment with a mild base, typically 20% piperidine in DMF. wikipedia.org |

| Compatibility | Stable to acidic conditions used for side-chain deprotection and cleavage from the resin in Fmoc-based SPPS. wikipedia.orgnih.gov |

| Monitoring | Deprotection can be monitored by UV absorbance of the dibenzofulvene byproduct. wikipedia.org |

Significance of Di-tert-butyl [(tBu)2] Phosphonate Protection

The phosphonate group in L-Pmp requires protection to prevent its interference with the peptide coupling reactions. The di-tert-butyl [(tBu)2] ester is employed for this purpose. The tert-butyl groups are sterically bulky, which provides effective protection.

Crucially, the di-tert-butyl phosphonate is stable to the basic conditions used to remove the Fmoc group. acs.orgchemrxiv.org However, it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which are the same conditions typically used to cleave the completed peptide from the solid support and remove other acid-labile side-chain protecting groups. acs.orgchemrxiv.orgthermofisher.com This compatibility is a cornerstone of the Fmoc/tBu orthogonal protection strategy.

| Property | Description |

| Chemical Nature | Acid-labile ester protecting group. acs.orgchemrxiv.org |

| Introduction | Incorporated during the synthesis of the Pmp side chain. |

| Deprotection | Cleaved by strong acids like trifluoroacetic acid (TFA). thermofisher.com |

| Compatibility | Stable to the basic conditions used for Fmoc group removal. acs.orgchemrxiv.org |

| Function | Prevents unwanted reactions of the phosphonate group during peptide synthesis. |

Orthogonal Protection Strategies for this compound Synthesis

The concept of orthogonality in protecting group strategy is fundamental to the successful synthesis of complex molecules like peptides. researchgate.net An orthogonal system consists of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. nih.govresearchgate.net

In the context of this compound, the Fmoc/tBu strategy is a prime example of an orthogonal protection scheme. nih.gov The base-labile Fmoc group for Nα-protection and the acid-labile tert-butyl groups for side-chain phosphonate protection can be removed sequentially without interfering with each other. nih.govcsic.es This allows for the controlled and efficient assembly of peptide chains containing the Pmp residue. lookchem.comiris-biotech.de The use of such strategies minimizes side reactions and simplifies the purification of the final peptide. csic.es

Enantioselective Synthesis Pathways and Stereochemical Control

The biological activity of amino acid analogs is highly dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes to produce the desired L-enantiomer of Fmoc-Pmp(tBu)2-OH is of paramount importance.

Convergent Synthesis Approaches Utilizing Chiral Precursors

Convergent synthesis involves the preparation of complex molecular fragments which are then joined together at a later stage. ethz.ch For the synthesis of this compound, a common strategy involves starting with a readily available chiral precursor, such as L-tyrosine. lookchem.com This approach ensures that the stereochemistry of the final product is derived directly from the starting material. lookchem.com

One reported synthesis starts from L-tyrosine and proceeds through a key step involving the racemization-free nucleophilic substitution of a protected 4-bromomethylphenylalanine derivative with lithium di-tert-butyl phosphite (B83602). lookchem.com This method avoids the need for a chiral auxiliary to induce the desired stereochemistry. lookchem.com Another convergent approach involves the reaction of an N-protected oxazolidinone acid chloride, derived from (D)-aspartic acid, with a nucleophilic diethyl methylphosphonate (B1257008) cuprate. rsc.org

Asymmetric Synthesis Methodologies for Chiral Phosphonoamino Acid Derivatives

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. ethz.ch Several methodologies have been developed for the asymmetric synthesis of α-amino phosphonic acids and their derivatives. These include:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is incorporated into the synthetic route to guide the formation of a specific stereoisomer. ethz.ch After the desired stereocenter is created, the auxiliary is removed. One of the first enantioselective syntheses of this compound utilized a camphor (B46023) sultam as a chiral auxiliary. lookchem.comresearchgate.net Other examples include the use of chiral Schiff bases derived from (S)-proline or chiral bis-lactim ethers. rsc.orgscispace.com

Catalytic Asymmetric Synthesis: This approach employs a small amount of a chiral catalyst to induce the formation of one enantiomer over the other. scispace.com Organocatalytic methods, for instance, have been used for the 1,2-addition of α-isothiocyanato phosphonates to aldehydes and imines to generate chiral β-hydroxy- or β-amino-substituted α-amino phosphonic acid derivatives. thieme-connect.com

Chiral Pool Synthesis: This method utilizes readily available enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ethz.ch As mentioned previously, L-tyrosine can serve as a chiral pool starting material for the synthesis of this compound. lookchem.com

| Synthesis Approach | Key Features | Example |

| Convergent Synthesis | Assembly of pre-synthesized complex fragments. ethz.ch | Synthesis from L-tyrosine via nucleophilic substitution with lithium di-tert-butyl phosphite. lookchem.com |

| Chiral Auxiliaries | Temporary use of a chiral molecule to direct stereochemistry. ethz.ch | Use of a camphor sultam auxiliary. lookchem.comresearchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to favor one enantiomer. scispace.com | Organocatalytic addition to aldehydes and imines. thieme-connect.com |

| Chiral Pool Synthesis | Starting from naturally occurring chiral molecules. ethz.ch | Utilizing L-tyrosine as the starting material. lookchem.com |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-4-[di-(tert-butyl)phosphonomethyl]-L-phenylalanine |

| L-Pmp | L-4-(Phosphonomethyl)phenylalanine |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| tBu | tert-Butyl |

| DMF | Dimethylformamide |

| TFA | Trifluoroacetic acid |

| Fmoc-Cl | 9-Fluorenylmethoxycarbonyl chloride |

| Fmoc-OSu | 9-Fluorenylmethylsuccinimidyl carbonate |

| SPPS | Solid-Phase Peptide Synthesis |

| L-Tyrosine | (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid |

| (D)-Aspartic acid | (R)-2-Aminobutanedioic acid |

Strategies for Maintaining and Assessing Enantiomeric Purity of this compound

The enantiomeric purity of this compound is paramount for its effective use in synthesizing biologically active peptides. The stereochemistry at the α-carbon must be strictly controlled to ensure the correct three-dimensional structure and function of the resulting peptide. nih.govacs.org Several strategies are employed to both maintain and accurately assess this purity.

A primary strategy for maintaining enantiomeric purity is to derive the stereochemistry from a chiral precursor, such as the natural amino acid L-tyrosine. This approach avoids reliance on chiral induction steps which can sometimes be incomplete. lookchem.com One reported synthesis emphasizes a racemization-free nucleophilic substitution of lithium di-tert-butyl phosphite onto a protected 4-bromomethylphenylalanine derivative, which is a key step in preserving the stereocenter derived from L-tyrosine. lookchem.com

Assessing enantiomeric purity often involves indirect methods due to the difficulty of separating enantiomers on standard high-performance liquid chromatography (HPLC) columns. sigmaaldrich.com A common and effective technique is to derivatize the this compound with a chiral resolving agent, such as an enantiomerically pure amino acid like L-leucine amide, to form diastereomers. lookchem.com These diastereomeric dipeptides can then be separated and quantified using reverse-phase HPLC, as they exhibit different retention times. For instance, a reported method showed a retention time difference of 4.9 minutes between diastereomers, allowing for the determination of enantiomeric excess. lookchem.com Through this method, enantiomeric purity of greater than 94-97% has been confirmed. lookchem.com

Chiral HPLC, using columns with chiral stationary phases (CSPs), is another powerful tool for the direct separation of enantiomers of Fmoc-protected amino acids. phenomenex.com Polysaccharide-based CSPs, such as Lux Cellulose-2, have demonstrated high success in resolving a wide range of Fmoc-amino acid enantiomers under reversed-phase conditions. phenomenex.com Additionally, gas chromatography on a chiral column (e.g., FID-Method) can be used, often after derivatization of the amino acid. cat-online.com For high-precision analysis, especially when specifications are below a 0.3% deviation, a GC-MS method involving deuterium (B1214612) labeling can be employed to accurately determine the proportion of the D-amino acid. cat-online.com

Optimized Synthetic Routes and Scalability for Academic Research Applications

The availability of this compound in sufficient quantities and high purity is essential for its use in research, particularly for incorporation into peptides via solid-phase peptide synthesis (SPPS). lookchem.comrsc.org

Comparison of Efficiency and Yields Across Different Synthetic Protocols

Two main enantioselective synthetic strategies for this compound have been prominent. One relies on the use of a chiral auxiliary, such as a camphor sultam, to induce the desired stereochemistry. lookchem.comresearchgate.net A second, more recent approach derives the chirality directly from L-tyrosine. lookchem.com

| Starting Material | Key Transformation | Advantage | Disadvantage | Reference |

| L-Tyrosine | Derivation of stereochemistry directly from the starting amino acid. | Avoids reliance on chiral induction. | Increased number of steps and lower overall yield. | lookchem.com |

| Camphor Sultam Auxiliary | Induction of chirality. | Concise synthetic route. | Requires chiral induction step. | lookchem.comnih.govresearchgate.net |

Practical Considerations for Gram-Scale Production of this compound

Scaling up the synthesis of this compound from milligram to gram quantities for academic research presents practical challenges. The synthesis of a related phosphonate amino acid, N-Fmoc-L-F2Pmp-OH, highlights common issues in scaling up, such as the need for multiple purification steps and the use of hazardous reagents that are difficult to handle on a larger scale. thieme-connect.com

The stability of protecting groups throughout the synthesis is another crucial factor. The Fmoc group is base-labile, while the tert-butyl (tBu) groups on the phosphonate and potentially on other side chains are acid-labile. rsc.orgcsic.es This orthogonality is fundamental to its use in Fmoc-based SPPS. Careful control of pH during workup steps is essential to prevent premature deprotection. For instance, after synthesis, acidification is typically required to protonate the carboxylic acid for extraction into an organic solvent. google.com

Advanced Analytical Techniques for Characterization of this compound

Thorough characterization of this compound is required to confirm its identity, structure, and purity before its use in further applications. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for confirming the presence of key functional groups. For a similar compound, Fmoc-L-Pmab(tBu)₂-OH, ¹H and ¹³C NMR in solvents like DMSO-d6 or CDCl3 are used to identify the characteristic signals of the Fmoc, phenylalanine, and tert-butyl groups. ³¹P NMR is also crucial for compounds containing a phosphonate group, providing information about the phosphorus environment. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Fast Atom Bombardment (FAB-MS) can be utilized. For this compound, a characteristic [MH+] ion at m/z 596 and an [M+NH4]+ ion at m/z 613 have been reported, confirming the molecular mass of 595.65 g/mol . lookchem.com

Infrared (IR) and UV-Vis Spectroscopy : FTIR spectroscopy can identify functional groups through their vibrational frequencies, such as the carbonyl groups of the Fmoc and carboxylic acid moieties. nih.gov UV-Vis spectroscopy is useful for detecting the fluorenyl group of the Fmoc protecting group, which has a strong UV absorbance. nih.gov

| Technique | Information Obtained | Reference |

| ¹H, ¹³C, ³¹P NMR | Structural confirmation, presence of functional groups. | nih.gov |

| Mass Spectrometry (e.g., FAB-MS) | Molecular weight confirmation. | lookchem.com |

| FTIR Spectroscopy | Identification of key functional groups (e.g., C=O). | nih.gov |

Chromatographic Techniques for Purity Assessment in Research Materials

Chromatographic techniques are essential for determining the purity of this compound and separating it from any byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the chemical purity of Fmoc-amino acids. ajpamc.comvwr.com A C18 column is typically used with a mobile phase gradient, often consisting of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA). phenomenex.com Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. High purity levels, often exceeding 98% or 99%, are expected for use in peptide synthesis. vwr.comsigmaaldrich.com

Chiral HPLC : As mentioned in section 2.2.3, chiral HPLC is specifically used to assess enantiomeric purity. By using a chiral stationary phase, the L- and D-enantiomers can be separated and quantified. phenomenex.com

Thin-Layer Chromatography (TLC) : TLC is a simpler, faster technique often used for monitoring the progress of reactions and for preliminary purity checks, although it is less quantitative than HPLC.

| Technique | Application | Typical Conditions | Reference |

| Reversed-Phase HPLC (RP-HPLC) | Chemical purity assessment. | C18 column, Acetonitrile/Water (+TFA) gradient. | phenomenex.com |

| Chiral HPLC | Enantiomeric purity assessment. | Polysaccharide-based chiral stationary phase. | phenomenex.com |

The rigorous application of these synthetic and analytical methodologies ensures the production of high-quality, enantiomerically pure this compound, a critical building block for advancing research in signal transduction and medicinal chemistry. lookchem.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound Incorporation

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. rsc.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. peptide.com This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration. peptide.com

Application of the Fmoc/tBu Strategy to Phosphonoamino Acid Residues

The most widely used chemistry in modern SPPS is the Fmoc/tBu orthogonal protection strategy. nih.govrsc.org This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the N-terminus (α-amino group) of the amino acid. peptide.com The side chains of the amino acids, including the di-tert-butyl phosphonate group of this compound, are protected by acid-labile groups such as tert-butyl (tBu). iris-biotech.de

This orthogonality is critical: the Fmoc group is selectively removed at each cycle of amino acid addition using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edu This deprotection exposes a free amine on the resin-bound peptide, ready for the next coupling step. The acid-labile side-chain protecting groups, including the tBu esters on the phosphonate, remain intact throughout the synthesis cycles. They are only removed at the final stage when the completed peptide is cleaved from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comthermofisher.com This strategy avoids the harsh, repetitive acid treatments required by the older Boc/Bzl strategy, making it compatible with a wider range of sensitive and modified residues, including phosphonoamino acids. nih.gov

Optimization of Coupling Reagents and Conditions for this compound

The formation of the amide bond between the incoming this compound and the N-terminal amine of the resin-bound peptide requires an activating agent to convert the carboxylic acid into a more reactive species. Due to the steric bulk of the Pmp(tBu)2 side chain, the choice of coupling reagent and reaction conditions is critical to ensure high coupling efficiency.

Uronium/aminium-based reagents are highly effective for this purpose. Research has shown that reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly well-suited for coupling sterically demanding amino acids. biorxiv.org For the incorporation of this compound, a common and effective protocol involves using HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). biorxiv.org Other reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and carbodiimides such as DIC (N,N'-diisopropylcarbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) or Oxyma Pure are also employed, though they may require longer reaction times or double coupling protocols to achieve quantitative yields. rsc.orgnih.gov

Extended reaction times and the use of an excess of the protected amino acid and coupling reagents are common strategies to drive the reaction to completion, especially when coupling a bulky residue like this compound. rsc.org

| Coupling Reagent | Additive | Base | Key Characteristics & References |

|---|---|---|---|

| HATU | - | DIEA | Highly efficient for sterically hindered residues; often the reagent of choice. biorxiv.org |

| HBTU | HOBt | DIEA | A widely used, effective coupling reagent. rsc.org |

| DIC | HOBt or Oxyma Pure | - (or DIEA for in situ neutralization) | Cost-effective; racemization is minimized with the use of additives. nih.govmissouristate.edu |

| PyBOP | - | DIEA | Phosphonium-based reagent, though uronium reagents are often preferred for phosphoamino acids. rsc.org |

Addressing Challenges in Coupling Efficiency and Steric Hindrance

The primary challenge in incorporating this compound is overcoming the steric hindrance imposed by its bulky di-tert-butyl-protected phosphonomethylphenyl side chain. scbt.com This bulk can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences (peptides missing the intended amino acid). ekb.eg

Several strategies are employed to mitigate these issues:

Optimized Coupling Reagents: As mentioned, using highly reactive aminium salts like HATU is a primary strategy to overcome slow coupling kinetics. nih.govbiorxiv.org

Extended Coupling Times: Allowing the reaction to proceed for longer periods (e.g., 2 hours to overnight) can significantly improve the yield of the desired product. nih.govrsc.org

Double Coupling: If a single coupling reaction does not go to completion (as monitored by a colorimetric test like the Kaiser or ninhydrin (B49086) test), the procedure is simply repeated with fresh reagents before proceeding to the next deprotection step. nih.gov

Increased Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 2.5 to 5 equivalents relative to the resin loading capacity) can help drive the reaction forward. biorxiv.org

Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling reactions, often reducing reaction times from hours to minutes and improving efficiency for difficult couplings. acs.org However, care must be taken as elevated temperatures can increase the risk of side reactions, such as racemization, particularly for sensitive residues. nih.gov

Deprotection Strategies for this compound within Peptide Sequences

The orthogonal nature of the Fmoc/tBu strategy allows for the sequential and selective removal of the protecting groups, which is fundamental to the successful synthesis of the final peptide.

Selective Removal of Fmoc N-alpha Protection from Peptides

The removal of the temporary Fmoc protecting group from the N-terminus is a repetitive step performed after each successful coupling. This deprotection is achieved through a β-elimination mechanism initiated by a secondary amine base. peptide.com

The standard and most robust protocol involves treating the peptide-resin with a solution of 20% piperidine in DMF for a short period, typically 5-20 minutes at room temperature. uci.edu The reaction is often performed in two stages (e.g., 2 minutes followed by 10 minutes) to ensure complete removal and efficient washing away of the dibenzofulvene-piperidine adduct byproduct. Other bases like piperazine (B1678402) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, with DBU offering much faster deprotection, although it may increase the risk of side reactions like aspartimide formation if Asp residues are present. peptide.com For sterically hindered N-termini, extending the deprotection time or using a stronger base concentration may be necessary to ensure the complete exposure of the amine for the subsequent coupling step. ekb.eg

| Reagent | Solvent | Typical Concentration | Typical Time | Notes |

|---|---|---|---|---|

| Piperidine | DMF or NMP | 20-40% (v/v) | 5-20 min | The most common and reliable method. uci.edu |

| DBU | DMF | 2-5% (v/v) | 1-5 min | Very fast but non-nucleophilic; often used with a piperidine scavenger. Can promote side reactions. peptide.com |

| Piperazine | DMF | 20% (v/v) | ~10 min | An effective alternative to piperidine. |

Cleavage of Tert-Butyl Phosphonate Protecting Groups Post-Synthesis

Once the peptide sequence is fully assembled, the final step is the global deprotection of all side-chain protecting groups and the simultaneous cleavage of the peptide from the solid-phase resin. For peptides synthesized using the Fmoc/tBu strategy, including those containing this compound, this is accomplished with a single treatment of a strong acid. sigmaaldrich.comthermofisher.com

The standard cleavage cocktail consists of a high concentration of Trifluoroacetic Acid (TFA) , typically 95%, with the remaining 5% composed of "scavengers". sigmaaldrich.comthermofisher.com The tert-butyl groups on the phosphonate moiety of the Pmp residue are highly labile to these strong acidic conditions and are efficiently removed to yield the free phosphonic acid. iris-biotech.de

Scavengers are critical components of the cleavage cocktail. During deprotection, the acid-labile protecting groups (like tBu) form reactive carbocations. These cations can re-attach to or modify nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr). Scavengers are nucleophilic compounds added to the TFA to "trap" these reactive species and prevent side reactions. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). The choice of scavenger cocktail depends on the amino acid composition of the peptide. A widely used general-purpose cocktail is TFA/TIS/H2O (95:2.5:2.5, v/v/v). sigmaaldrich.com The cleavage reaction is typically run for 2-4 hours at room temperature to ensure complete removal of all protecting groups. thermofisher.com

Solution-Phase Peptide Synthesis (LPPS) Approaches Involving this compound

Liquid-phase peptide synthesis (LPPS) represents a "third wave" in peptide synthesis, merging the benefits of classical solution-phase synthesis (SolPPS) and solid-phase peptide synthesis (SPPS). researchgate.netrsc.org In LPPS, the growing peptide chain is attached to a soluble support or tag, allowing reactions to occur in a homogeneous solution phase while enabling simplified purification of intermediates by precipitation and washing, thus avoiding chromatographic steps. researchgate.net

The incorporation of specialized amino acids like this compound into LPPS protocols follows the same iterative Fmoc/tBu strategy used in SPPS. researchgate.net The synthesis cycle involves:

Coupling: The this compound building block is activated and coupled to the N-terminal amine of the soluble, support-bound peptide. This reaction is performed in a homogeneous solution, often using stoichiometric amounts of reagents, which is a key advantage of solution-phase methods. researchgate.net

Purification: After the coupling reaction, the peptide intermediate is precipitated by changing the solvent, allowing for the removal of excess reagents and by-products through simple filtration and washing. researchgate.net

Fmoc-Deprotection: The N-terminal Fmoc group is removed using a base (e.g., piperidine or DBU) to expose the amine for the next coupling cycle. rsc.org The resulting by-products are then washed away.

This cycle is repeated until the desired peptide sequence is assembled. rsc.org The selection of the coupling reagent is critical for ensuring high efficiency and minimizing side reactions. Reagents commonly used in SPPS, such as HATU/HOAt or biomimetic coupling agents like cyclic propylphosphonic anhydride (B1165640) (T3P®), are also effective in LPPS. researchgate.netrsc.org T3P® is noted for promoting rapid and efficient peptide bond formation with minimal epimerization and generating water-soluble by-products that are easily removed. researchgate.netrsc.org

The final step involves the cleavage of the peptide from the soluble support and the simultaneous removal of the tBu-based side-chain protecting groups, including those on the Pmp residue. This is accomplished using a strong acid cocktail, typically containing TFA, similar to the final cleavage step in SPPS. rsc.org The use of LPPS for synthesizing peptides containing this compound allows for the large-scale production of high-purity phosphopeptidomimetics, combining the scalability of solution synthesis with the efficiency of the Fmoc protocol. researchgate.net

Mitigation of Synthesis Challenges in this compound Containing Peptides

The synthesis of peptides, particularly those containing modified residues, is often accompanied by challenges such as racemization and the formation of side-products. Effective mitigation strategies are essential for achieving high purity and yield.

Prevention of Racemization at Chiral Centers during Peptide Elongation

Racemization, or the loss of stereochemical integrity at the α-carbon, is a significant risk during the activation and coupling steps of peptide synthesis. researchgate.net The Nα-Fmoc group, being a urethane-type protecting group, inherently suppresses racemization by preventing the formation of chiral-labile 5(4H)-oxazolone intermediates. nih.govresearchgate.net However, certain amino acids like cysteine and histidine are particularly prone to racemization, especially under basic coupling conditions or with prolonged pre-activation times. nih.govpeptide.com

Several strategies can be employed to minimize racemization:

Choice of Coupling Reagents: Using carbodiimide-based activators like diisopropylcarbodiimide (DIC) in the presence of additives such as Oxyma Pure or HOBt is generally safer than using highly basic phosphonium (B103445) or uronium reagents (e.g., HCTU) with DIPEA, especially when coupling racemization-prone residues. nih.govpeptide.com

Control of Base and Temperature: The choice of base and reaction temperature can significantly impact stereochemical stability. For highly sensitive residues like phenylglycine, using a hindered base can reduce epimerization to negligible levels. researchgate.net High temperatures, while sometimes used to overcome aggregation, can increase the risk of racemization. chemrxiv.org

Side-Chain Protection: For histidine, using a protecting group on the Nπ-imidazole nitrogen, such as methoxybenzyl (MBom), has been shown to greatly reduce racemization compared to the standard trityl (Trt) group, especially with microwave heating. nih.gov

Table 1: Strategies to Minimize Racemization of Sensitive Amino Acids

| Sensitive Residue | Common Cause of Racemization | Mitigation Strategy | Citation(s) |

|---|---|---|---|

| Histidine (His) | Basic coupling conditions (e.g., HCTU/DIPEA), pre-activation | Use acidic coupling conditions (DIC/HOBt); use Nπ-MBom protecting group instead of Nτ-Trt. | nih.govpeptide.com |

| Cysteine (Cys) | Base-mediated activation methods | Use carbodiimide (B86325) activation (DIC); select appropriate S-protecting groups (e.g., MBom). | nih.govsemanticscholar.org |

| Phenylglycine (Phg) | Base-catalyzed coupling due to acidic α-proton | Use specific coupling reagents (e.g., COMU) with a hindered base (e.g., TMP). | researchgate.net |

Strategies to Minimize Side Reactions (e.g., Aspartimide Formation, β-Elimination)

Side reactions during the iterative deprotection and coupling cycles can lead to a variety of impurities that are difficult to separate from the target peptide.

Aspartimide Formation: This is one of the most serious side reactions in Fmoc SPPS. It occurs when a peptide sequence containing an aspartic acid (Asp) residue is exposed to the basic conditions of Fmoc deprotection, particularly when the following residue is small (e.g., Glycine). The succinimide (B58015) (aspartimide) intermediate can then be hydrolyzed to form a mixture of desired α-aspartyl peptide and undesired β-aspartyl peptide by-products. nih.goviris-biotech.de

Mitigation Strategies:

Adding an acidic additive like Oxyma or HOBt to the piperidine deprotection solution can significantly suppress aspartimide formation. nih.govsemanticscholar.org

Using sterically bulky protecting groups on the Asp side chain. iris-biotech.de

Employing backbone protection, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen of the residue preceding Asp, which physically blocks the cyclization. peptide.com

β-Elimination: This side reaction is a known issue for O-phosphorylated serine and threonine residues, which can undergo elimination under basic Fmoc deprotection conditions. nih.govsemanticscholar.org The use of this compound, a phosphonate mimic with a stable C-P bond, inherently avoids this pathway of degradation. iris-biotech.de However, β-elimination can also affect C-terminal cysteine residues, where base-catalyzed elimination forms a dehydroalanine (B155165) intermediate that can react with piperidine to form an undesired adduct. Using a trityl (Trt) protecting group on the cysteine side chain can minimize this reaction. iris-biotech.de

Table 2: Common Side Reactions in Fmoc SPPS and Their Prevention

| Side Reaction | Description | Prevention Strategy | Citation(s) |

|---|---|---|---|

| Aspartimide Formation | Piperidine-induced cyclization at Asp residues, leading to α/β-peptide mixtures. | Add HOBt or Oxyma to piperidine solution; use bulky side-chain protecting groups or backbone protection (Dmb/Hmb). | nih.govpeptide.comiris-biotech.de |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide-resin, cleaving the chain from the support. | Use sterically hindered resins (e.g., 2-chlorotrityl); couple the third amino acid as part of a pre-formed dipeptide. | peptide.comiris-biotech.de |

| β-Elimination at Cys | Base-catalyzed elimination at C-terminal Cys, leading to piperidinyl-alanine adducts. | Use trityl (Trt) protection for the Cys side-chain. | iris-biotech.de |

| Oxidation of Met | The thioether side chain of methionine is readily oxidized to the sulfoxide. | Add scavengers like dithiothreitol (B142953) (DTT) to the final cleavage cocktail. | peptide.com |

Approaches for Enhancing Peptide Quality and Overall Yields in Academic Research

Achieving high-quality crude peptide and maximizing yield requires careful optimization of the entire synthesis process, from raw materials to final cleavage.

High-Purity Reagents: The synthesis should begin with high-purity Nα-Fmoc amino acids (>99%), as impurities such as Fmoc-β-Ala-OH or dipeptides can be incorporated into the growing chain, leading to deletion or insertion sequences that are difficult to remove. nih.gov

Overcoming Aggregation: On-resin peptide aggregation is a primary cause of incomplete reactions and low yields, especially for long or hydrophobic sequences. chemrxiv.org Strategies to disrupt aggregation include:

Solvent Choice: Using alternative solvent systems like anisole/DMSO or 2-MeTHF can improve solvation and reduce aggregation. chemrxiv.orgresearchgate.net

Backbone Modification: Incorporating pseudoprolines or other backbone protection can disrupt the inter-chain hydrogen bonding that leads to aggregation. nih.gov

Elevated Temperature: Performing synthesis at higher temperatures can improve reaction kinetics and break up aggregates, though this must be balanced against the increased risk of side reactions like racemization. chemrxiv.org

Efficient Cleavage and Deprotection: The final cleavage step must be optimized to ensure complete removal of all protecting groups and release of the peptide from the resin without degradation. Using a well-chosen scavenger cocktail is essential to protect sensitive residues from reactive species generated during acidolysis. sigmaaldrich.comthermofisher.com

Process Monitoring: Automated synthesizers often employ UV monitoring of the fluorenyl group released during deprotection. This provides a real-time indication of the reaction's progress and can help identify difficult couplings that may require a second coupling step to ensure the reaction goes to completion. nih.govsemanticscholar.org

Table 3: General Strategies for Improving Peptide Synthesis Outcomes

| Strategy | Objective | Key Actions | Citation(s) |

|---|---|---|---|

| Ensure Reagent Purity | Prevent incorporation of impurities. | Use Fmoc-amino acids with >99% purity; check for common contaminants like Fmoc-β-Ala-OH. | nih.gov |

| Mitigate Aggregation | Improve reaction efficiency and yield. | Use aggregation-disrupting solvents (e.g., anisole/DMSO), pseudoprolines, or elevated temperature. | nih.govchemrxiv.org |

| Optimize Coupling | Drive reactions to completion. | Use efficient coupling reagents (e.g., HATU, COMU); double-couple difficult residues. | nih.govresearchgate.net |

| Optimize Cleavage | Maximize yield and minimize degradation. | Use fresh TFA with appropriate scavengers (TIS, water, EDT) based on peptide sequence. | sigmaaldrich.comthermofisher.com |

| Monitor Reactions | Ensure complete deprotection and coupling. | Use UV monitoring of Fmoc deprotection to flag incomplete reactions. | nih.govsemanticscholar.org |

Design and Synthesis of Phosphatase-Resistant Peptide Mimetics and Analogs

The transient nature of protein phosphorylation, due to the dynamic activity of kinases and phosphatases, presents a significant challenge in studying its functional consequences. biorxiv.orgrsc.org The synthesis of peptides containing non-hydrolyzable pTyr mimetics, such as L-Pmp, provides a means to "freeze" the phosphorylated state, enabling detailed structural and functional analyses. nih.govacs.orgtemple.edu

The use of this compound in Fmoc-based SPPS is a cornerstone of this approach. iris-biotech.deacs.org The tert-butyl (tBu) groups protect the phosphonate moiety during peptide chain elongation and are readily removed during the final acidolytic cleavage and deprotection step. iris-biotech.deiris-biotech.de This strategy allows for the efficient and site-specific incorporation of the pTyr mimic into desired peptide sequences. acs.orgnih.gov Researchers have successfully synthesized a variety of phosphatase-resistant peptide mimetics and analogs using this building block, which have been instrumental in probing the roles of specific phosphorylation events in cellular signaling. acs.orgbiorxiv.org

For instance, peptides incorporating L-Pmp have been used to create stable ligands for protein domains that specifically recognize phosphotyrosine, thereby facilitating the study of these interactions without the complication of dephosphorylation. acs.orgbiorxiv.orgrsc.org The stability of the carbon-phosphorus bond in Pmp, as opposed to the labile phosphoester bond in pTyr, ensures that these peptide mimetics remain in their "active" state throughout the course of an experiment. iris-biotech.deiris-biotech.de

Investigation of Protein-Protein Interactions Using this compound Containing Probes

The site-specific incorporation of L-Pmp into peptides has proven to be a powerful strategy for investigating the intricacies of protein-protein interactions that are dependent on tyrosine phosphorylation.

Studies on SH2 Domain Binding Specificity and Thermodynamics

Src Homology 2 (SH2) domains are structural motifs found in many intracellular signaling proteins that recognize and bind to specific phosphotyrosine-containing sequences. umich.edunih.govresearchgate.net These interactions are critical for the assembly of signaling complexes and the propagation of cellular signals. The use of L-Pmp-containing peptides has been instrumental in elucidating the binding specificity and thermodynamics of SH2 domains. acs.orgresearchgate.net

By synthesizing a series of peptides with L-Pmp at specific positions, researchers can systematically probe the binding requirements of different SH2 domains. acs.orgnih.gov For example, studies using L-Pmp-containing peptides have revealed that while the phosphonate moiety is crucial for binding, the surrounding amino acid sequence provides the context for specificity. umich.edunih.gov These investigations have allowed for the mapping of the binding preferences of numerous SH2 domains, contributing to our understanding of how signaling pathways maintain their fidelity.

A notable application is in the design of potent and selective antagonists for specific SH2 domains. For instance, L-Pmp-containing peptides have been developed as antagonists of the Grb2-SH2 domain, a key component of the Ras signaling pathway, which is often dysregulated in cancer. acs.orgresearchgate.net The stability of these peptides makes them promising leads for the development of therapeutic agents. acs.org

| Peptide/Analog | Target SH2 Domain | Application | Key Finding |

| Pmp-containing peptides | Grb2-SH2 | Antagonist design | Potent inhibition of Grb2-SH2 binding, providing a basis for anti-cancer therapeutics. acs.org |

| Pmp-containing peptides | PLCγ1 SH2 | Binding inhibition studies | Demonstrated the necessity of the phosphate (B84403) group for binding, as the Pmp analog was inactive. umich.edu |

| F2Pmp-containing peptides | Various PTPs | Enhanced binding affinity | 1000-fold enhancement in affinity compared to non-fluorinated Pmp. sigmaaldrich.com |

Analysis of Polo-Box Domain (PBD) Interactions in Cell Cycle Regulation Research

Polo-like kinases (Plks) are key regulators of the cell cycle, and their function is often mediated by a conserved C-terminal region known as the polo-box domain (PBD). researchgate.net The PBD recognizes phosphorylated docking sites on substrate proteins, a process that is essential for the proper localization and activity of Plks. iris-biotech.deresearchgate.netiris-biotech.de

The use of phosphatase-stable pTyr mimetics like L-Pmp has been crucial in studying PBD-ligand interactions. iris-biotech.deiris-biotech.de Peptides incorporating L-Pmp and other non-hydrolyzable analogs have been synthesized to investigate the binding requirements of the PBD of Plk1. iris-biotech.deiris-biotech.deiris-biotech.de These studies have shown that specific phosphoserine/threonine mimetics can enhance binding affinities with the PBD, providing valuable tools for probing Plk1 function. iris-biotech.deiris-biotech.de The development of such probes allows for a more precise analysis of the role of Plk1 in mitotic progression and its potential as a therapeutic target in cancer.

Utilization of this compound Derivatives in Enzyme Inhibition Research

The stability of L-Pmp makes it an excellent scaffold for the design of enzyme inhibitors, particularly for protein tyrosine phosphatases (PTPs) and for modulating the activity of kinases.

Elucidation of Protein Tyrosine Phosphatase (PTP) Inhibition Mechanisms

Protein tyrosine phosphatases (PTPs) are a family of enzymes that catalyze the hydrolysis of phosphotyrosine residues, thereby acting as key negative regulators of tyrosine kinase signaling pathways. biorxiv.orgrsc.org Dysregulation of PTP activity is implicated in numerous diseases, making them attractive drug targets.

Peptides containing L-Pmp have been widely used to develop potent and selective PTP inhibitors. researchgate.net Since L-Pmp is resistant to hydrolysis by PTPs, these peptides can act as competitive inhibitors, binding to the active site of the phosphatase without being catalytically processed. iris-biotech.deiris-biotech.de This allows for the detailed characterization of the PTP active site and the development of inhibitors with improved affinity and specificity.

Furthermore, derivatives of L-Pmp, such as monofluorinated (FPmp) and difluorinated (F2Pmp) versions, have been synthesized to create even more potent PTP inhibitors. sigmaaldrich.comiris-biotech.de The electron-withdrawing fluorine atoms increase the acidity of the phosphonate group, making it a better mimic of the phosphate group of pTyr and leading to enhanced binding affinity. iris-biotech.desigmaaldrich.comiris-biotech.de

| PTP Inhibitor | Target PTP | Inhibition Mechanism | Reference |

| L-Pmp-containing peptides | General PTPs | Competitive inhibition | researchgate.net |

| F2Pmp-containing peptides | PTP1B | Competitive inhibition with enhanced affinity | tum.de |

| L-Pmp-containing hexamer peptide | Insulin Receptor Dephosphorylation | Potent inhibition | iris-biotech.de |

Kinase Activity Modulation and Competitive Inhibition Studies

While L-Pmp is primarily used to mimic the product of a kinase reaction (a phosphorylated residue), it can also be used to study the kinase itself. Peptides containing L-Pmp can act as competitive inhibitors of kinases by binding to the substrate-binding pocket, thereby preventing the binding of the natural substrate. This application, however, is less common than its use in studying phosphatases and pTyr-binding domains.

The primary utility of this compound in this context is in the generation of stable, phosphorylated-state-mimicking peptides that can be used in high-throughput screening assays to identify kinase inhibitors. By providing a stable "on" signal, these peptides can facilitate the identification of compounds that disrupt the kinase-substrate interaction or inhibit the kinase's catalytic activity.

Development of Chemical Biology Tools with this compound Scaffolds

The inherent lability of the phosphate group in phosphotyrosine-containing peptides complicates their use in cellular and in vivo studies due to rapid dephosphorylation by protein tyrosine phosphatases (PTPs). The integration of the Pmp moiety via this compound generates stabilized peptide analogs that can function reliably as chemical biology tools to probe, inhibit, and visualize signaling events. biorxiv.orgnih.gov

Peptides incorporating the Pmp moiety are highly effective as affinity ligands and competitive inhibitors for phosphotyrosine-binding proteins, such as Src Homology 2 (SH2) domains and Protein Tyrosine Phosphatases (PTPs). hubrecht.eunih.gov The Pmp residue mimics the essential recognition features of pTyr, allowing these synthetic peptides to bind to the active sites of PTPs or the recognition pockets of SH2 domains. hubrecht.eu

Research has focused on developing potent and selective inhibitors for specific PTPs by incorporating Pmp or its fluorinated analogs into peptide sequences. hubrecht.euportlandpress.com For instance, peptides containing Pmp analogs have been shown to be effective, reversible inhibitors of PTPs with inhibition constants in the micromolar range. hubrecht.eu The fluorinated version, F2Pmp, often shows enhanced binding affinity due to its lower pKa2, which more closely mimics the charge state of pTyr at physiological pH, and the ability of the fluorine atoms to participate in hydrogen bonding. researchgate.netsigmaaldrich.com This has led to the identification of peptide-based inhibitors with significant potency and selectivity for specific phosphatases like PTP1B. portlandpress.com These affinity ligands are invaluable for studying the function of individual phosphatases in complex signaling networks.

| Peptide Sequence | Target PTP | Inhibitory Potency (IC₅₀) | Reference |

| Ac-DADE-F₂Pmp-L-OH | PTP1B | 1.6 µM | sigmaaldrich.com |

| Glu-F₂Pmp-F₂Pmp | PTP1B | 40 nM | portlandpress.com |

| Pro-F₂Pmp-F₂Pmp | PTPβ | 200 nM | portlandpress.com |

| Pro-F₂Pmp-F₂Pmp | PTP1B | 300 nM | portlandpress.com |

This table presents inhibitory data for peptides containing the related analog F₂Pmp (4-[difluoro(phosphono)methyl]-L-phenylalanine), illustrating the potency that can be achieved with non-hydrolyzable pTyr mimetics. Enhancements in affinity of up to 1000-fold have been observed for F₂Pmp-containing peptides compared to their Pmp counterparts in assays against PTPs. sigmaaldrich.com

Beyond inhibition, Pmp-containing peptides synthesized using this compound are developed as molecular probes to capture and identify protein-protein interactions. A significant application is the creation of "pull-down" or enrichment probes for proteomic analysis of PTPs. nih.gov Researchers have developed peptide probes containing a non-hydrolyzable pTyr mimetic, which successfully enriched various PTPs from cell lysates. nih.gov Crucially, control probes containing authentic pTyr failed to enrich PTPs because they were dephosphorylated during the experiment, highlighting the necessity of the stable Pmp analog. nih.gov

Furthermore, the genetic encoding of Pmp in both bacterial and mammalian cells represents a frontier in tracing signal transduction. biorxiv.orgnih.govrsc.org By site-specifically incorporating this non-hydrolyzable analog into a protein of interest, scientists can "trap" the protein in a permanently phosphorylated state. biorxiv.org This allows for the unambiguous study of the downstream consequences of a specific phosphorylation event, removing the complexity arising from the natural dynamic cycle of phosphorylation and dephosphorylation. biorxiv.orgrsc.org These genetically encoded probes are powerful tools for dissecting the precise function of individual tyrosine phosphorylation sites within the proteome. nih.gov

Affinity Ligands for Phosphotyrosine Binding Proteins

Structural Biology Investigations Employing Peptides Incorporating this compound Analogs

The structural elucidation of protein-peptide interactions is fundamental to understanding molecular recognition in signaling pathways. The instability of pTyr residues can, however, impede structural studies, particularly X-ray crystallography. Peptides containing the stable Pmp analog are therefore valuable tools for facilitating these investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of protein-peptide complexes in solution. frontiersin.org Chemical Shift Perturbation (CSP) is a common NMR method used to map binding interfaces and assess binding affinities. frontiersin.orgnih.gov In a typical CSP experiment, the NMR spectrum of an isotope-labeled protein is recorded in the presence and absence of an unlabeled peptide ligand. Changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon peptide binding reveal the residues involved in the interaction.

This technique has been used to study the binding of pTyr-containing peptides to various protein domains. nih.gov By incorporating Pmp into the peptide ligand, researchers can obtain stable complexes suitable for detailed NMR analysis. These studies provide insights into the conformational changes that occur in both the peptide and the protein upon binding. For example, NMR studies on the N-terminal domain of the Yersinia phosphatase YopH with peptide ligands showed that while peptides containing pTyr could bind, those with a non-hydrolyzable derivative showed dramatically reduced affinity, providing key data on the specific requirements for binding. nih.gov

| Protein Residue | Chemical Shift (Free Protein) | Chemical Shift (Bound to Pmp-Peptide) | Chemical Shift Perturbation (Δδ) |

| Valine-55 | 7.85 ppm | 8.15 ppm | 0.30 ppm |

| Glycine-56 | 8.21 ppm | 8.53 ppm | 0.32 ppm |

| Arginine-78 | 7.99 ppm | 8.45 ppm | 0.46 ppm |

| Leucine-82 | 8.05 ppm | 8.10 ppm | 0.05 ppm |

This is a representative data table illustrating the concept of Chemical Shift Perturbation (CSP) analysis. The magnitude of the perturbation (Δδ) for specific amino acid residues in the target protein indicates their proximity to the peptide binding site.

X-ray crystallography provides high-resolution, static snapshots of molecular interactions. Obtaining well-diffracting crystals of protein-peptide complexes can be a significant bottleneck, particularly when the peptide contains a labile modification like pTyr. The use of peptides incorporating the stable Pmp analog, synthesized via this compound, can overcome this challenge by providing a homogeneous and stable ligand.

A key structural study investigated a series of inhibitors for the Grb2 SH2 domain, which included Pmp-containing compounds. An X-ray crystal structure of the Src SH2 domain bound with a related non-peptide analog revealed a unique and unexpected binding mode for the phenyl phosphate mimic that differed from how native phosphotyrosine peptides bind. This novel structural information is critical for guiding the future design of more potent and selective inhibitors. The ability to generate stable complexes with Pmp analogs was instrumental in obtaining these structural insights. Similarly, the crystal structure of the aminoacyl-tRNA synthetase responsible for genetically encoding Pmp has been solved, revealing the molecular basis for its unique substrate specificity. nih.gov

| Complex | PDB ID | Resolution (Å) | Key Structural Finding | Reference |

| Src SH2 Domain with non-peptide pTyr mimetic | N/A | N/A | Revealed a novel binding mode for the phenyl phosphate group compared to pTyr. | portlandpress.com |

| CMFRS Synthetase | 4XDX | 3.0 | Showed substantial reconfiguration of the active site enabling recognition of Pmp. | nih.gov |

| HdmX with p53 peptide analogues | 3DAB | 2.4 | Comparison point for complexes with synthetic peptidomimetics, revealing conformational changes. | nih.gov |

This table summarizes key findings from X-ray crystallography studies relevant to pTyr mimetics and their interactions, highlighting the structural insights gained.

Comparison with Phosphorylated Serine (pSer) and Threonine (pThr) Mimetics in Peptide Design

While Pmp mimics phosphotyrosine, other phosphonoamino acids have been designed to mimic phosphoserine (pSer) and phosphothreonine (pThr). The most common analogs are phosphonomethylalanine (Pma) for pSer and (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab) for pThr. iris-biotech.denih.gov

The primary difference lies in the amino acid scaffold. Pmp is built on a phenylalanine core, reflecting the aromatic nature of tyrosine. In contrast, Pma and Pmab have aliphatic side chains analogous to serine and threonine, respectively. This structural specificity is crucial for correctly mimicking the binding interactions of the original phosphoresidue within a peptide sequence.

In peptide design and synthesis, the challenges associated with pSer and pThr mimetics can differ from those of pTyr analogs. For instance, the synthesis of peptides containing pSer and pThr is often complicated by the risk of β-elimination under the basic conditions used for Fmoc deprotection. nih.gov While their phosphonate analogs like Pma and Pmab are stable against this side reaction once incorporated, their synthesis and handling as building blocks require careful consideration. This compound, being based on the more stable phenylalanine backbone, generally presents fewer challenges related to β-elimination during peptide synthesis.

| Mimetic | Target Amino Acid | Core Structure | Key Design Feature |

| This compound | Phosphotyrosine (pTyr) | Phenylalanine | Aromatic side chain for mimicking Tyr. |

| Fmoc-L-Pma(tBu)2-OH | Phosphoserine (pSer) | Alanine | Short aliphatic side chain for mimicking Ser. iris-biotech.de |

| Fmoc-Pmab(tBu)2-OH | Phosphothreonine (pThr) | Aminobutyric acid | Branched aliphatic side chain for mimicking Thr. iris-biotech.denih.gov |

Advantages and Limitations of this compound in Specific Academic Research Applications

Advantages:

Enzymatic Stability: The primary advantage is its complete resistance to phosphatases, enabling the long-term study of phosphorylation-dependent interactions in vitro and in cell-based experiments. iris-biotech.de

Synthetic Accessibility: As an orthogonally protected building block, this compound is well-suited for standard and automated Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.gov

Proven Utility: It has a long history of successful use in generating high-affinity ligands for SH2 domains and other pTyr-binding modules, making it a reliable tool for chemical biology and medicinal chemistry research. researchgate.netlookchem.com

Limitations:

Imperfect Electronic Mimicry: The higher pKa2 of the phosphonic acid group compared to pTyr's phosphate can lead to reduced binding affinity in biological systems where the precise charge state is critical for recognition. rsc.orgresearchgate.net

Steric Differences: The P-CH2-C linkage is slightly longer than the P-O-C bond in pTyr, which can subtly alter the positioning of the negatively charged group within a protein's binding pocket.

Lack of Bio-reversibility: The tBu protecting groups are removed with strong acid (like TFA) during peptide cleavage from the resin, yielding a peptide with a permanently charged phosphonic acid. iris-biotech.de This makes it a poor candidate for prodrug strategies aimed at improving cell permeability, where protecting groups that can be cleaved by intracellular enzymes are required.

Emerging Phosphonoamino Acid Analogs and Their Potential in Advanced Research

Research continues to refine phosphotyrosine mimetics to overcome the limitations of Pmp and expand their functionality.

Fluorinated Analogs (F2Pmp): As discussed, F2Pmp is a significant advancement, offering superior electronic mimicry of pTyr. rsc.orgiris-biotech.de Its use is growing in studies that require a more faithful representation of the native phosphotyrosine residue. rsc.org

Conformationally Constrained Analogs: To improve binding affinity and selectivity, researchers have developed Pmp variants where the side chain is incorporated into a cyclic structure, such as a pipecolic acid ring. researchgate.net This pre-organizes the mimetic into a specific conformation favored by the target protein's binding site.

Prodrug Analogs: To address poor cell permeability, phosphonate mimetics are being developed with bio-reversible protecting groups, such as the pivaloyloxymethyl (POM) group. nih.gov These groups mask the negative charges of the phosphonic acid, allowing the peptide to cross the cell membrane, where intracellular esterases then cleave the groups to release the active, charged mimetic. nih.gov

Photoactive Analogs: Mimetics incorporating photo-crosslinking groups, such as benzoylphosphonates, have been developed. rsc.org These can be used to permanently link the peptide to its binding partner upon UV irradiation, which is a powerful tool for identifying and studying protein-protein interactions. rsc.org

Multi-functionalized Analogs: Analogs such as 4'-(diphosphonomethyl)phenylalanine (dpmF) have been designed as "bone-directing" residues, combining a pTyr mimetic with a functionality that targets bone tissue. westminster.ac.ukresearchgate.net

These emerging analogs represent the next generation of tools for studying protein phosphorylation, offering enhanced properties like improved binding, cell permeability, and advanced functionalities for sophisticated biological experiments.

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | L-Nα-(9-fluorenylmethoxycarbonyloxy)-4-[(di-tert-butyl)phosphonomethyl]phenylalanine |

| pTyr | O-phospho-L-tyrosine |

| Pmp | 4-(phosphonomethyl)-L-phenylalanine |

| F2Pmp | 4'-(phosphonodifluoromethyl)phenylalanine |

| pSer | O-phospho-L-serine |

| pThr | O-phospho-L-threonine |

| Pma | Phosphonomethylalanine |

| Pmab | (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid |

| POM | Pivaloyloxymethyl |

| dpmF | 4'-(diphosphonomethyl)phenylalanine |

| TFA | Trifluoroacetic acid |

Future Directions and Emerging Methodologies in the Research of Fmoc L Pmp Tbu 2 Oh Analogs

Advancements in Synthetic Strategies for Novel Fmoc-L-Pmp(tBu)2-OH Analogs

The synthesis of phosphotyrosine (pTyr) and its mimetics has been a subject of intense research to overcome the enzymatic lability of the phosphate (B84403) group. researchgate.netrsc.org While this compound provides a stable phosphonate-based analog, the development of novel synthetic strategies continues to be a priority for creating a diverse range of analogs with improved properties. researchgate.netrsc.org

Recent advancements have focused on creating more efficient and stereoselective synthetic routes. nih.gov For instance, a concise and highly stereoselective synthesis of this compound has been developed to facilitate its use in creating potent antagonists for the Grb2-SH2 domain. nih.gov Furthermore, research into other phosphotyrosine mimetics, such as those containing phosphonodifluoromethyl phenylalanine (F2Pmp), has spurred the development of new synthetic approaches. rsc.orgnih.gov These methods often aim to improve cell permeability and potency towards various protein tyrosine phosphatases (PTPs). nih.gov

Future strategies will likely involve the development of novel protecting groups for the phosphonate (B1237965) moiety that can be cleaved under even milder conditions, further enhancing their compatibility with sensitive peptide sequences. The exploration of one-pot synthetic methodologies and flow chemistry could also streamline the production of these valuable building blocks, making them more accessible for broader research applications. chemrxiv.org

Table 1: Comparison of Phosphotyrosine Analogs and their Synthetic Building Blocks

| Analog | Key Features | Corresponding Fmoc Building Block |

|---|---|---|

| L-Phosphonomethylphenylalanine (Pmp) | Phosphatase-resistant pTyr analog. nih.gov | This compound nih.gov |

| Phosphonodifluoromethyl phenylalanine (F2Pmp) | Similar pKa to pTyr, fluorine atoms may mimic hydrogen bonding. rsc.org | Fmoc-L-F2Pmp-OH rsc.org |

| Cyclosaligenyl phosphotyrosine (cpY) | Novel phosphodiester-based mimetic. nih.gov | Fmoc-cpY building block nih.gov |

Implementation of Green Chemistry Approaches in this compound Synthesis and Peptide Assembly

The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is known for its high consumption of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2). researchgate.netrsc.org Consequently, there is a significant push towards developing greener and more sustainable synthetic protocols. researchgate.netrsc.org

Key areas of focus in greening the synthesis of this compound and its peptide conjugates include:

Solvent Replacement: Research is actively exploring the use of more environmentally friendly solvents. rsc.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and binary mixtures such as triethyl phosphate (TEP)-dimethylsulfoxide (DMSO) are being investigated as potential replacements for traditional solvents in SPPS. tandfonline.comacs.org

Atom Economy: The development of coupling reagents with better atom economy is another important aspect. While reagents like HATU and HCTU are efficient, they are derived from benzotriazole, which has explosive properties. acs.org Greener alternatives like COMU are being explored, although their stability in common solvents can be a limitation. acs.org

The adoption of these green chemistry principles is expected to reduce the environmental impact of producing these important research compounds without compromising the quality of the final peptides. researchgate.net

Integration of this compound into Next-Generation Chemical Biology Probes

This compound and its analogs are pivotal in the creation of chemical probes to investigate the roles of protein phosphorylation in cellular processes. researchgate.netrsc.org These probes are designed to be stable against enzymatic degradation, allowing for more robust studies of signal transduction pathways. rsc.org

Emerging applications in chemical biology include:

Activity-Based Probes: The stability of the phosphonate group makes Pmp-containing peptides ideal for designing activity-based probes that can covalently label and identify specific PTPs. chemrxiv.org

Fluorescent Probes: Incorporating environmentally sensitive fluorophores into Pmp-containing peptides can create probes that report on binding events or conformational changes in real-time within living cells. mdpi.com

Photo-crosslinking Probes: Analogs of this compound could be modified with photo-activatable groups to create probes that can be used to identify binding partners of specific phosphoproteins within the complex cellular environment.

Targeted Protein Degraders (PROTACs): The high affinity and selectivity of Pmp-containing ligands can be leveraged to develop PROTACs that specifically target and induce the degradation of disease-relevant kinases or phosphatases. mdpi.com

These next-generation probes will provide unprecedented insights into the spatiotemporal dynamics of phosphorylation-dependent signaling networks. annualreviews.orgeuropa.eu

Computational and Theoretical Studies on the Reactivity and Interactions of this compound and its Peptide Conjugates

Computational and theoretical methods are becoming increasingly important in understanding the behavior of phosphotyrosine mimetics and guiding the design of new analogs. vast.vn These studies provide valuable insights that complement experimental findings.

Key areas of computational investigation include:

Binding Affinity Prediction: Molecular dynamics (MD) simulations and free energy calculations can be used to predict the binding affinities of Pmp-containing peptides to their target proteins, such as SH2 domains. vast.vn This allows for the in-silico screening of large libraries of potential inhibitors.

Conformational Analysis: Computational methods can predict the bound conformations of flexible peptides containing Pmp, which is crucial for understanding the structural basis of their biological activity. vast.vn

Mechanism of Action: Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study the catalytic mechanisms of PTPs and how they are inhibited by Pmp-containing peptides.

Allosteric Regulation: Computational studies can help elucidate the allosteric communication networks within proteins that are modulated by the binding of phosphotyrosine mimetics. nih.gov For example, studies on SHP2 have shown how phosphotyrosine recognition leads to enhanced dynamics in specific loops, destabilizing the auto-inhibited state. nih.gov

These computational approaches will accelerate the discovery and optimization of novel Pmp-based probes and drug candidates.

Broader Impact on Academic Research in Signal Transduction, Enzyme Mechanism Elucidation, and Drug Discovery Lead Identification

The availability of stable and versatile building blocks like this compound has a profound impact on several areas of academic research.

Signal Transduction: By providing tools to create non-hydrolyzable phosphopeptides, researchers can dissect complex signaling pathways with greater precision. researchgate.net These tools help in understanding the specific roles of individual phosphorylation events in processes like cell growth, differentiation, and apoptosis. vast.vn

Enzyme Mechanism Elucidation: Pmp-containing peptides serve as valuable tools for studying the mechanisms of protein tyrosine kinases and phosphatases. researchgate.net They can be used to trap enzyme-substrate complexes, allowing for detailed structural and kinetic characterization.

Drug Discovery Lead Identification: this compound is a key starting material for the synthesis of potent and selective inhibitors of enzymes involved in various diseases, including cancer and autoimmune disorders. nih.govresearchgate.net The development of Pmp-containing antagonists for the Grb2-SH2 domain, for instance, holds promise for treating erbB2-overexpressed breast cancer. nih.gov Furthermore, the successful use of the F2Pmp scaffold in discovering cell-permeable PTP inhibitors highlights the potential of these mimetics in drug discovery. rsc.org

The continued development of novel analogs and methodologies related to this compound will undoubtedly fuel further discoveries in these critical areas of biomedical research.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-phenylalanine | This compound |

| Phosphotyrosine | pTyr |

| L-Phosphonomethylphenylalanine | L-Pmp |

| Phosphonodifluoromethyl phenylalanine | F2Pmp |

| Cyclosaligenyl phosphotyrosine | cpY |

| Pentafluorophosphato-phenylalanine | PF5-Phe |

| N,N-Dimethylformamide | DMF |

| Dichloromethane | CH2Cl2 |

| 2-Methyltetrahydrofuran | 2-MeTHF |

| γ-Valerolactone | GVL |

| Triethyl phosphate | TEP |